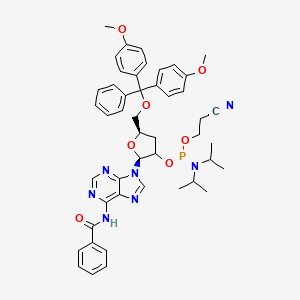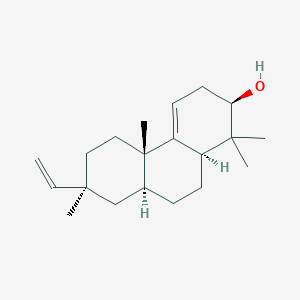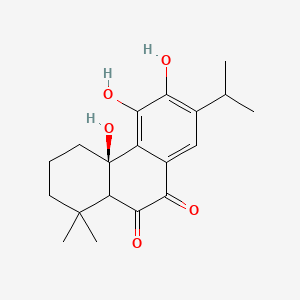
Mutabilol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mutabilol is primarily isolated from the leaves of Plectranthus mutabilis. The extraction process involves the use of solvents such as acetone, followed by purification steps to isolate the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be scalable for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Mutabilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Mutabilol has several scientific research applications, including:
Chemistry: Used as a model compound to study the regulation of P-glycoprotein and its effects on drug efflux.
Biology: Investigated for its role in modulating cellular processes through P-glycoprotein regulation.
Industry: Potential use in the development of new drugs and therapeutic agents targeting P-glycoprotein.
Wirkmechanismus
Mutabilol exerts its effects by directly interacting with P-glycoprotein, leading to an increase in its expression and activity . This interaction enhances the efflux of drugs and other substances from cells, potentially overcoming drug resistance in cancer cells . The molecular targets and pathways involved include the modulation of P-glycoprotein expression and activity in NCI-H460/R cells .
Vergleich Mit ähnlichen Verbindungen
Verapamil: Another P-glycoprotein modulator used to study drug resistance.
Cyclosporine A: Known for its ability to inhibit P-glycoprotein and enhance drug absorption.
Quercetin: A natural flavonoid that modulates P-glycoprotein activity.
Comparison: Mutabilol is unique in its potent regulation of P-glycoprotein derived from a natural source, Plectranthus mutabilis. Unlike synthetic compounds like Verapamil and Cyclosporine A, this compound offers a natural alternative with potentially fewer side effects. Its ability to increase P-glycoprotein expression in specific cell lines highlights its uniqueness compared to other modulators .
Eigenschaften
Molekularformel |
C19H24O5 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(4aR)-4a,5,6-trihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione |
InChI |
InChI=1S/C19H24O5/c1-9(2)10-8-11-12(15(22)13(10)20)19(24)7-5-6-18(3,4)17(19)16(23)14(11)21/h8-9,17,20,22,24H,5-7H2,1-4H3/t17?,19-/m0/s1 |
InChI-Schlüssel |
UDSDSLQUHXXBTI-NNBQYGFHSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3[C@@]2(CCCC3(C)C)O)O)O |
Kanonische SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


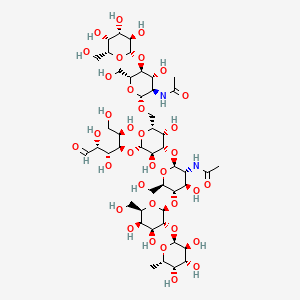
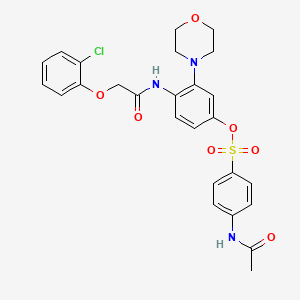
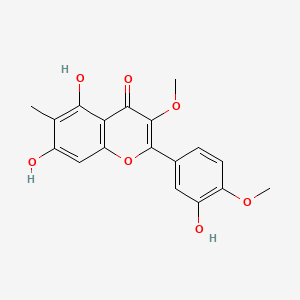
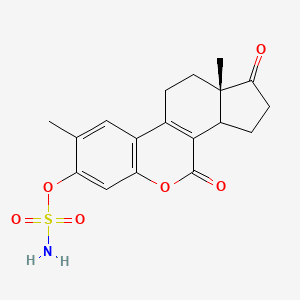


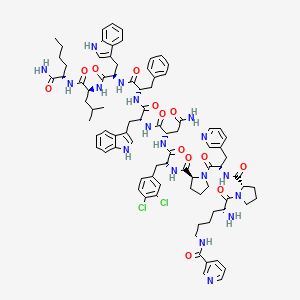
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
